Tolazolin
Übersicht
Beschreibung
Tolazoline is a non-selective competitive alpha-adrenergic receptor antagonist. It is primarily used as a vasodilator to treat spasms of peripheral blood vessels, such as in acrocyanosis. Tolazoline has also been used in veterinary medicine to reverse xylazine-induced sedation .
Wissenschaftliche Forschungsanwendungen
Tolazolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf verschiedene biologische Systeme, insbesondere seiner vasodilatierenden Wirkung.
Medizin: Wird zur Behandlung der persistierenden pulmonalen Hypertonie des Neugeborenen und als Gegenmittel gegen bestimmte Medikamentenüberdosierungen eingesetzt.
Industrie: Wird bei der Produktion anderer Pharmazeutika und als Forschungswerkzeug in der Medikamentenentwicklung eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch seine Wirkung als nicht-selektiver Alpha-Adrenorezeptor-Antagonist. Durch die Blockierung von Alpha-1- und Alpha-2-Adrenorezeptoren hemmt this compound die vasokonstriktive Wirkung von Noradrenalin und anderen Katecholaminen, was zu einer Vasodilatation führt. Zusätzlich hat this compound eine moderate Histamin-agonistische Aktivität, die zu seinen vasodilatierenden Wirkungen beiträgt .
Ähnliche Verbindungen:
Phentolamin: Ein weiterer nicht-selektiver Alpha-Adrenorezeptor-Antagonist mit ähnlichen vasodilatierenden Wirkungen.
Prazosin: Ein selektiver Alpha-1-Adrenorezeptor-Antagonist, der hauptsächlich zur Behandlung von Bluthochdruck eingesetzt wird.
Clonidin: Ein Alpha-2-Adrenorezeptor-Agonist mit unterschiedlichen pharmakologischen Wirkungen, aber einigen überlappenden therapeutischen Anwendungen.
Einzigartigkeit von this compound: Die nicht-selektive antagonistische Wirkung von this compound an sowohl Alpha-1- als auch Alpha-2-Adrenorezeptoren, kombiniert mit seiner Histamin-agonistischen Aktivität, macht es unter den Vasodilatatoren einzigartig. Dieser duale Mechanismus ermöglicht eine breitere Palette von therapeutischen Anwendungen, insbesondere bei der Behandlung von Erkrankungen mit schwerer Vasokonstriktion .
Wirkmechanismus
Target of Action
Tolazoline primarily targets the Alpha-1A adrenergic receptor and the Alpha-2A adrenergic receptor . These receptors are part of the adrenergic system, which plays a crucial role in the cardiovascular system, including regulating heart rate and blood pressure.
Mode of Action
Tolazoline acts as a non-selective competitive α-adrenergic receptor antagonist . It blocks both alpha-1 and alpha-2 adrenergic receptors, inhibiting the vasoconstrictive effects of norepinephrine and other catecholamines . This leads to vasodilation , or the widening of blood vessels . Additionally, tolazoline has histamine agonist activity , which can contribute to its vasodilatory effects .
Biochemical Pathways
The primary biochemical pathway affected by tolazoline is the adrenergic signaling pathway . By blocking the alpha-adrenergic receptors, tolazoline inhibits the normal vasoconstrictive response to catecholamines. This results in vasodilation and a decrease in blood pressure .
Result of Action
The primary molecular effect of tolazoline is the blockade of alpha-adrenergic receptors , leading to vasodilation . On a cellular level, this results in a decrease in vascular resistance and a reduction in blood pressure . Tolazoline is used therapeutically to decrease pulmonary vascular resistance in conditions such as persistent pulmonary hypertension of the newborn (PPHN) .
Biochemische Analyse
Biochemical Properties
Tolazoline interacts with histamine, adrenergic, and cholinergic receptors . It has moderate alpha-adrenergic blocking activity and has histamine agonist activity . It usually reduces pulmonary arterial pressure and vascular resistance .
Cellular Effects
Tolazoline is a pulmonary vasodilator indicated used to decrease pulmonary vascular resistance (PVR) in persistent pulmonary hypertension of the newborn (PPHN) . It exerts its effects by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine .
Molecular Mechanism
The molecular mechanism of Tolazoline involves vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine . It has moderate alpha-adrenergic blocking activity and has histamine agonist activity . Tolazoline usually reduces pulmonary arterial pressure and vascular resistance .
Dosage Effects in Animal Models
In a study involving Holstein calves, it was found that at lower doses, administration of Tolazoline caused coughing, increased frequency of defecation and mild increase in breathing effort . At higher doses, adverse effects such as bright red conjunctival mucous membrane, coughing, nasal discharge, salivation, increased breathing effort, CNS depression, signs of abdominal pain, straining, head pressing, restlessness, increased frequency of defecation and diarrhea were observed .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Tolazolin kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Kondensation von Benzylamin mit Glyoxal in Gegenwart von Ammoniak, gefolgt von einer Cyclisierung zur Bildung des Imidazolinrings . Eine andere Methode beinhaltet die Reduktion von 2-Benzyl-2-imidazolin unter Verwendung von Wasserstoff in Gegenwart eines Palladiumkatalysators .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet in der Regel die gleichen synthetischen Routen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Kristallisation und Destillation sind in industriellen Umgebungen üblich .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tolazolin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu this compound-N-Oxid oxidiert werden.
Reduktion: Reduktion von this compound kann 2-Benzyl-2-imidazolin ergeben.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Benzylgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren werden häufig verwendet.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird verwendet.
Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: this compound-N-Oxid.
Reduktion: 2-Benzyl-2-imidazolin.
Substitution: Halogenierte Tolazolinderivate
Vergleich Mit ähnlichen Verbindungen
Phentolamine: Another non-selective alpha-adrenergic receptor antagonist with similar vasodilatory effects.
Prazosin: A selective alpha-1 adrenergic receptor antagonist used primarily to treat hypertension.
Clonidine: An alpha-2 adrenergic receptor agonist with different pharmacological effects but some overlapping therapeutic uses.
Uniqueness of Tolazoline: Tolazoline’s non-selective antagonistic action on both alpha-1 and alpha-2 adrenergic receptors, combined with its histamine agonist activity, makes it unique among vasodilators. This dual mechanism allows for a broader range of therapeutic applications, particularly in treating conditions involving severe vasoconstriction .
Eigenschaften
IUPAC Name |
2-benzyl-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVZKJJQOZQXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-97-2 (mono-hydrochloride) | |
Record name | Tolazoline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023683 | |
Record name | Tolazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tolazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.36e+00 g/L | |
Record name | Tolazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tolazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine; tolazoline has moderate alpha-adrenergic blocking activity and has histamine agonist activity. Tolazoline usually reduces pulmonary arterial pressure and vascular resistance. | |
Record name | Tolazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59-98-3 | |
Record name | Tolazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolazoline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tolazoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tolazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tolazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHH9H12AQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tolazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174 °C | |
Record name | Tolazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tolazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for tolazoline?
A1: Tolazoline is a potent vasodilator acting on both arteries and veins, with a significant impact on the pulmonary vasculature. While initially classified as an alpha-adrenergic blocking agent, research suggests its primary vasodilatory effect is mediated through histamine receptors, specifically H1 and H2 receptors. [, , ]
Q2: How does tolazoline affect pulmonary hypertension caused by hypoxia?
A2: Studies in lambs indicate that tolazoline does not effectively decrease pulmonary hypertension caused by hypoxia. Additionally, it has minimal impact on the redistribution of blood flow typically observed during hypoxemia. []
Q3: What is the role of histamine receptors in tolazoline's vasodilatory effect?
A3: Research in newborn lambs demonstrated that tolazoline's pulmonary vasodilatory action is mediated through both H1 and H2 histamine receptors. Blocking these receptors significantly diminishes or even abolishes tolazoline's vasodilatory effect. [, ]
Q4: What is the molecular formula and weight of tolazoline?
A4: Tolazoline has the molecular formula C10H12N2 and a molecular weight of 159.22 g/mol.
Q5: How does the position of dimethoxy substitution on the tolazoline molecule affect its activity at alpha-adrenoreceptors?
A6: Research shows that dimethoxy substitution at positions 2,5 or 3,5 on the tolazoline molecule results in potent and selective agonists at alpha-1 adrenoceptors. Conversely, the same substitution at positions 2,3 or 3,4 renders the compound inactive at these receptors. [, ]
Q6: What is the effect of 2,3-dimethoxy substitution on tolazoline's activity?
A7: 2,3-Dimethoxytolazoline acts as a partial agonist at alpha-2 adrenoceptors, exhibiting an intrinsic activity comparable to clonidine but less than UK-14,304. This derivative shows high potency as an alpha-2 adrenoceptor agonist. [, ]
Q7: Does benzylic hydroxyl substitution affect tolazoline's alpha-adrenoceptor blocking activity?
A8: Yes, introducing a benzylic hydroxyl group to the tolazoline molecule, regardless of R(-) or S(+) configuration, significantly reduces its affinity for both alpha-1 and alpha-2 adrenoceptors. This contradicts the prediction of the Easson-Stedman hypothesis. []
Q8: How is tolazoline absorbed and what is its volume of distribution?
A9: Tolazoline is effectively absorbed following intravenous, endotracheal, or endobronchial administration. Studies in dogs reveal a rapid increase in plasma concentration after endotracheal and endobronchial administration, with a volume of distribution ranging from 3.4 to 1657 mL/kg. [, , ]
Q9: What factors influence tolazoline's half-life?
A10: Tolazoline's half-life can vary significantly depending on the route of administration and the species studied. Research in dogs shows a half-life of 225 minutes after endotracheal administration and 156 minutes after endobronchial administration. In neonates, the half-life ranges from 1.47 to 41.25 hours and correlates inversely with urine output, suggesting renal clearance plays a significant role. [, , ]
Q10: What is the relationship between tolazoline plasma concentration and its effects on the cardiovascular system?
A11: Studies in dogs demonstrate a clear relationship between plasma concentration and tolazoline's effects. Endotracheal administration leads to a rapid increase in plasma concentration, accompanied by a transient decrease in mean blood pressure followed by a gradual increase above baseline. Tachycardia is also observed, peaking around 90 minutes post-administration. These findings indicate that tolazoline's pharmacological effects are measurable and dose-dependent. []
Q11: Does the route of administration affect the pharmacokinetics of tolazoline?
A12: Yes, the route of administration appears to influence tolazoline's pharmacokinetics. For instance, studies in dogs show a faster absorption and shorter half-life following endobronchial administration compared to endotracheal administration. [, ]
Q12: How effective is tolazoline in treating persistent pulmonary hypertension in infants after cardiac surgery?
A14: In a study involving infants with pulmonary hypertension post-cardiac surgery, tolazoline effectively reduced mean pulmonary artery pressure and pulmonary vascular resistance in some but not all infants. The effectiveness varied and some infants experienced significant side effects, including gastrointestinal hemorrhage. []
Q13: Can tolazoline be used to reverse xylazine-induced sedation in animals?
A15: Yes, tolazoline has been shown to effectively reverse xylazine-induced sedation in various animal models, including cats, horses, ponies, moose, elephants, and sheep. It effectively antagonizes the sedative, bradycardic, and hypothermic effects of xylazine. [, , , , , ]
Q14: Is tolazoline effective in treating persistent hypoxemia in preterm infants with severe hyaline membrane disease?
A16: While research suggests a potential benefit, tolazoline's use in this context should be approached cautiously. Studies show a varied response rate, with some infants experiencing significant improvement in arterial oxygenation while others show little or no response. Additionally, severe complications potentially linked to tolazoline have been reported. [, ]
Q15: Is there a potential for drug interaction between tolazoline and cimetidine?
A18: Yes, co-administration of tolazoline and cimetidine, a histamine H2 receptor antagonist, can have clinically significant interactions. Since tolazoline's vasodilatory effect is partially mediated by H2 receptors, cimetidine can reduce or abolish this effect, potentially leading to a worsening of pulmonary hypertension. [, , ]
Q16: How have tolazoline dosages evolved over time?
A20: Initial tolazoline dosages were pulse doses of 1 to 2 mg/kg. Over time, with a better understanding of its pharmacokinetics and pharmacodynamics, clinical practice shifted towards continuous infusions, with dosages sometimes reaching 10 mg/kg/h. []
Q17: What is the role of tolazoline in understanding the interplay between alpha-adrenergic and histaminergic systems in the cardiovascular system?
A21: Research on tolazoline's mechanism of action highlights the complex interplay between alpha-adrenergic and histaminergic systems in regulating vascular tone. While initially categorized as an alpha-blocker, tolazoline's vasodilatory effect is primarily mediated by histamine receptors, particularly in certain vascular beds and species. This underscores the need to consider multiple receptor systems when investigating the pharmacological effects of drugs and highlights the potential for developing more targeted therapies based on a deeper understanding of these interactions. [, ]
Q18: How does the research on tolazoline contribute to our understanding of neonatal and fetal pulmonary circulation?
A22: Studies investigating tolazoline's effects on pulmonary blood flow in fetal and neonatal animal models provide valuable insights into the unique characteristics and regulation of pulmonary circulation during these developmental stages. Findings regarding tolazoline's varying efficacy, developing refractoriness, and potential for adverse effects emphasize the complexity of managing pulmonary hypertension in neonates and highlight the need for further research to develop safer and more effective treatment strategies. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.